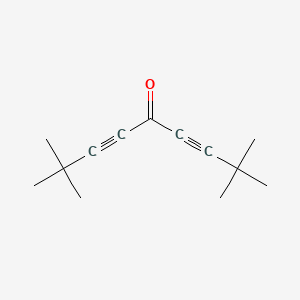

2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Description

Structural Context within Diyne-Ketone Chemistry

From a structural standpoint, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one is a symmetrical ketone featuring a conjugated diyne system. The presence of two carbon-carbon triple bonds separated by a single bond allows for the delocalization of π-electrons, creating a conjugated system that can influence the molecule's reactivity and stability. researchgate.net The carbonyl group (a carbon-oxygen double bond) is positioned centrally within this diyne framework, further influencing the electronic properties of the molecule. nii.ac.jp

A defining feature of this compound is the presence of bulky tert-butyl groups at the 2 and 8 positions. These voluminous substituents exert significant steric hindrance around the alkyne functionalities. This steric shielding is expected to play a crucial role in the molecule's reactivity, potentially hindering or directing the approach of reagents to the reactive sites of the diyne and ketone groups. The interplay between the electronic effects of the conjugated diyne-ketone system and the steric demands of the tert-butyl groups makes 2,2,8,8-Tetramethylnona-3,6-diyn-5-one a fascinating case study in physical organic chemistry.

Significance as a Unique Molecular Scaffold for Research

The unique molecular architecture of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one makes it a valuable scaffold for a variety of research applications. The diyne and ketone functionalities serve as versatile handles for a wide range of chemical transformations. The two terminal alkyne groups, for instance, can participate in coupling reactions, cycloadditions, and polymerization reactions. The central ketone group can undergo nucleophilic addition, reduction, and other carbonyl-specific transformations.

The symmetrical nature of the molecule, coupled with the presence of two identical reactive sites on either side of the ketone, offers the potential for controlled, stepwise functionalization. This could allow for the synthesis of complex, well-defined molecular architectures. Furthermore, the rigid, linear nature of the diyne units, combined with the steric bulk of the tert-butyl groups, could be exploited in the design of novel materials with specific structural and electronic properties.

Overview of Research Trajectories for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Given the novelty of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, its research trajectories are largely exploratory but hold significant promise in several key areas of chemical science.

Synthetic Chemistry: A primary research direction would be the development of an efficient and scalable synthesis for this molecule. A plausible approach would involve the reaction of two equivalents of a lithium salt of 3,3-dimethyl-1-butyne (B43207) with a suitable carbonyl electrophile, such as ethyl formate (B1220265) or phosgene, followed by an acidic workup. The exploration of different organometallic reagents and reaction conditions would be crucial to optimize the yield and purity of the desired product.

Materials Science: The rigid, rod-like structure imparted by the diyne units suggests potential applications in the development of novel organic materials. Polymerization of the diyne functionalities could lead to the formation of highly conjugated polymers with interesting electronic and optical properties. The bulky tert-butyl groups could influence the packing and morphology of these polymers in the solid state, potentially leading to materials with unique liquid crystalline or self-assembling properties.

Synthetic Routes and Precursor Chemistry of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one: A Detailed Examination

The synthesis of complex organic molecules is a cornerstone of chemical research, enabling the creation of novel structures with unique properties. Among these, diyne-ketones represent a class of compounds with significant potential in materials science and medicinal chemistry due to their rigid, conjugated structures. This article focuses exclusively on the synthetic methodologies and precursor chemistry of a specific diyne-ketone, 2,2,8,8-Tetramethylnona-3,6-diyn-5-one.

Structure

3D Structure

Properties

IUPAC Name |

2,2,8,8-tetramethylnona-3,6-diyn-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSPKJHYJTHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(=O)C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336635 | |

| Record name | 2,2,8,8-tetramethylnona-3,6-diyn-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-67-1 | |

| Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35845-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,8,8-tetramethylnona-3,6-diyn-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One

The construction of the 2,2,8,8-Tetramethylnona-3,6-diyn-5-one molecule, characterized by a central ketone flanked by two sterically hindered diyne functionalities, requires a strategic approach to carbon-carbon bond formation. The following sections delve into the historical context and modern advancements in the synthesis of such structures.

The foundational methods for the synthesis of the diyne moiety, a critical component of the target molecule, were established in the mid-20th century. These classical coupling reactions, while foundational, often required stoichiometric amounts of metal reagents and could be limited in scope.

Key historical methods for diyne synthesis include:

Glaser Coupling: First reported in 1869, this reaction involves the oxidative coupling of terminal alkynes using a copper(I) salt, such as cuprous chloride, and an oxidant, typically air or oxygen, in the presence of a base like ammonia. synarchive.comwikipedia.orgrsc.org

Eglinton Reaction: A modification of the Glaser coupling, the Eglinton reaction utilizes a copper(II) salt, such as cupric acetate, in a solvent like pyridine, which acts as both the solvent and the base. wikipedia.org This method avoids the need for an external oxidant.

Hay Coupling: This variant, developed by Allan Hay in 1962, employs a catalytic amount of a copper(I) salt in conjunction with a chelating amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an external oxidant (air or oxygen). synarchive.comwikipedia.org The use of TMEDA enhances the reaction rate and solubility of the copper catalyst. synarchive.comorganic-chemistry.org

Cadiot-Chodkiewicz Coupling: This powerful method allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. rsc.orgrsc.orgalfa-chemistry.com This reaction is particularly relevant for the stepwise construction of complex diyne structures. rsc.orgrsc.org

These early methods laid the groundwork for the development of more efficient and selective catalytic systems for diyne synthesis.

Contemporary synthetic chemistry offers a range of sophisticated and optimized protocols that could be applied to the synthesis of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one. These methods often rely on transition metal catalysis, offering higher yields, greater functional group tolerance, and improved selectivity compared to their historical counterparts.

Base-promoted reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing the ketone core of the target molecule, the Favorskii rearrangement presents a plausible, albeit indirect, approach. wikipedia.orgpurechemistry.orgddugu.ac.in

The Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgpurechemistry.org For the synthesis of a ketone like 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, a variation of this reaction, sometimes referred to as the quasi-Favorskii rearrangement, could be envisioned. This would likely involve the reaction of a suitably substituted α-halo ketone with an organometallic reagent.

The proposed mechanism for a Favorskii-type synthesis would involve the following key steps:

Formation of an enolate from an appropriate α-halo ketone precursor.

Intramolecular nucleophilic attack to form a cyclopropanone (B1606653) intermediate.

Nucleophilic attack on the cyclopropanone by a suitable nucleophile, leading to ring-opening and formation of the desired ketone.

| Reaction Step | Description |

| Enolate Formation | A strong base deprotonates the α-carbon of the α-halo ketone. |

| Cyclopropanone Formation | The enolate undergoes intramolecular substitution to form a strained three-membered ring. |

| Nucleophilic Ring Opening | A nucleophile attacks the carbonyl carbon of the cyclopropanone, leading to the final product. |

It is important to note that the success of this approach would be highly dependent on the careful design and synthesis of the requisite α-halo ketone precursor bearing the sterically demanding tert-butylalkynyl groups.

Beyond base-promoted reactions, modern organometallic chemistry provides a versatile toolkit for the construction of both the diyne and ketone functionalities of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. organic-chemistry.org For the synthesis of the diyne units, modern variations of the classical coupling reactions are employed, often with improved catalysts and conditions. For instance, palladium/copper co-catalyzed systems are frequently used for the homocoupling of terminal alkynes. organic-chemistry.org

The synthesis of the central ketone could be achieved through several modern carbonylative cross-coupling reactions:

Suzuki and Stille Carbonylations: These reactions can generate ketones by coupling an organoboron or organotin reagent, respectively, with an organic halide in the presence of carbon monoxide and a palladium catalyst. acs.org

Palladium-Catalyzed Carbonylation of 1,3-Diynes: Recent research has demonstrated the selective monocarbonylation of 1,3-diynes to produce conjugated enynes using tailored palladium catalysts. nih.gov While not directly yielding a saturated ketone, this methodology highlights the potential for carbonyl insertion into alkyne-containing molecules.

Summary of Modern Catalytic Approaches

| Catalytic System | Description | Potential Application |

|---|---|---|

| Palladium/Copper | Co-catalytic system for the coupling of terminal alkynes. | Synthesis of the symmetrical diyne precursor. |

| Palladium | Catalyzes carbonylative cross-coupling reactions. | Formation of the central ketone moiety. acs.orgorganic-chemistry.orgresearchgate.net |

| Copper | Catalyzes various coupling reactions including allylation and enyne synthesis. researchgate.netnih.govnih.gov | Can be employed in various C-C bond-forming steps. |

The logical design of a synthetic route to 2,2,8,8-Tetramethylnona-3,6-diyn-5-one necessitates the identification of readily available and suitable starting materials. Based on a retrosynthetic analysis of the target molecule, several key precursors can be proposed.

A plausible retrosynthetic disconnection of the target molecule would involve breaking the bonds adjacent to the carbonyl group, suggesting two key synthons: a nucleophilic 3,3-dimethyl-1-butynyl species and an electrophilic carbonyl source.

Key Precursors:

3,3-Dimethyl-1-butyne (B43207) (tert-butylacetylene): This terminal alkyne would serve as the foundational building block for the two (CH₃)₃C-C≡C- units of the target molecule. It is a commercially available compound. biosynth.comxdbiochems.comfishersci.cachemicalbook.comguidechem.com

Pivaloyl Chloride (2,2-Dimethylpropanoyl chloride): This acyl chloride is a potential precursor for the central carbonyl group and one of the adjacent tert-butyl groups. atamanchemicals.comwikipedia.orgjustia.comgoogle.com It is a common reagent in organic synthesis. atamanchemicals.comwikipedia.org

Proposed Synthetic Scheme:

A potential synthetic strategy could involve the following steps:

Dimerization of 3,3-dimethyl-1-butyne via a Glaser-Hay coupling to form 2,2,7,7-tetramethylocta-3,5-diyne. fishersci.ca

Functionalization of this diyne to introduce a suitable leaving group at the central position.

Nucleophilic substitution or an organometallic coupling reaction to introduce the carbonyl group.

Alternatively, a convergent synthesis could be envisioned where two equivalents of a lithiated or Grignard reagent derived from 3,3-dimethyl-1-butyne react with a suitable carbonyl dianion equivalent.

| Precursor | CAS Number | Molecular Formula | Role in Synthesis |

| 3,3-Dimethyl-1-butyne | 917-92-0 | C₆H₁₀ | Source of the tert-butylalkynyl moieties. biosynth.comguidechem.com |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | Potential source of the central carbonyl group. atamanchemicals.comwikipedia.org |

Iii. Advanced Spectroscopic Characterization of 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, both proton and carbon-13 NMR provide critical data for structural verification.

Due to the symmetrical nature of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, its ¹H NMR spectrum is expected to be relatively simple. The molecule possesses a plane of symmetry through the central carbonyl group. This symmetry renders the two tert-butyl groups chemically equivalent.

The protons of the methyl groups within the tert-butyl moieties are also equivalent. Consequently, a single, sharp signal is anticipated for all 18 protons. The chemical shift of this signal would likely appear in the aliphatic region of the spectrum, typically around 1.2-1.5 ppm, characteristic of protons on sp³ hybridized carbons adjacent to an sp hybridized carbon. The integration of this peak would correspond to 18 protons.

Table 1: Predicted ¹H NMR Data for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Singlet | 18H | -C(CH₃)₃ |

The ¹³C NMR spectrum provides a more detailed view of the carbon skeleton. Given the molecule's symmetry, a limited number of distinct carbon signals are expected.

The carbonyl carbon (C=O) would exhibit a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The two equivalent alkyne carbons directly bonded to the carbonyl group would appear at a distinct chemical shift, while the other two equivalent alkyne carbons adjacent to the tert-butyl groups would resonate at a slightly different position, both generally falling within the 70-100 ppm range. The quaternary carbons of the two equivalent tert-butyl groups would produce a single signal, as would the six equivalent methyl carbons within those groups.

Table 2: Predicted ¹³C NMR Data for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~185 | Carbonyl | C=O |

| ~90 | Alkyne | -C≡C-C(CH₃)₃ |

| ~85 | Alkyne | -C≡C-C=O |

| ~30 | Quaternary | -C(CH₃)₃ |

| ~28 | Methyl | -C(CH₃)₃ |

To unequivocally confirm the assignments from 1D NMR spectra and to further probe the molecular structure, advanced multidimensional NMR techniques can be employed. numberanalytics.com These experiments correlate different nuclear spins, providing a more comprehensive understanding of the molecular framework. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies spin-coupled protons. numberanalytics.com In the case of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, no proton-proton couplings are expected, so no cross-peaks would be observed in a COSY spectrum.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with directly attached heteronuclei, such as ¹³C. numberanalytics.com An HSQC spectrum would show a correlation between the proton signal of the methyl groups and the corresponding methyl carbon signal.

Mass Spectrometry (MS) of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of organic molecules. nih.gov In a MALDI-TOF experiment, the sample is co-crystallized with a matrix that absorbs laser energy. nih.gov Upon laser irradiation, the analyte molecules are desorbed and ionized, typically by protonation or adduct formation with cations like sodium or potassium. tue.nl The resulting ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined. For 2,2,8,8-Tetramethylnona-3,6-diyn-5-one (molar mass: 204.30 g/mol ), one would expect to observe a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, protonated [M+H]⁺ or sodiated [M+Na]⁺ ions.

Table 3: Expected MALDI-TOF MS Data for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

| Expected m/z | Ion |

| ~205.16 | [M+H]⁺ |

| ~227.14 | [M+Na]⁺ |

| ~243.11 | [M+K]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental composition. longdom.org By comparing the experimentally measured accurate mass to the theoretical exact masses of possible molecular formulas, the correct formula can be confidently assigned. For 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, HRMS would be used to confirm the molecular formula C₁₃H₁₆O.

Table 4: Theoretical Exact Masses for HRMS Confirmation of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₃H₁₆O + H]⁺ | 205.1274 |

| [C₁₃H₁₆O + Na]⁺ | 227.1093 |

| [C₁₃H₁₆O + K]⁺ | 243.0833 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one (molecular weight: 204.28 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 205.15 is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns.

The primary fragmentation pathway for ketones involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.comyoutube.com For 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, this involves the symmetrical cleavage of the bond between the carbonyl carbon (C5) and the adjacent alkynyl carbon (C4 or C6). This cleavage is favored because it leads to the formation of a stable acylium ion.

A plausible fragmentation pathway is initiated by the loss of a tert-butyl radical ((CH₃)₃C•) followed by the loss of carbon monoxide (CO). However, the most characteristic fragmentation for ketones is the alpha-cleavage which would result in the loss of a pivaloyl radical or the formation of a pivaloyl cation. libretexts.orgchemistrynotmystery.com

The major fragmentation pathway is proposed as follows:

α-Cleavage: The precursor ion [C₁₃H₁₇O]⁺ (m/z 205.15) undergoes cleavage at the C4-C5 bond (or C5-C6). This results in the formation of a stable acylium ion [C₆H₉O]⁺ (pivaloyl cation) at m/z 97.12 and a neutral radical fragment, (CH₃)₃C-C≡C•.

Formation of tert-butyl cation: A competing α-cleavage can lead to the formation of the tert-butylethynyl cation [C₆H₉]⁺ at m/z 81.07 and a neutral pivaloyl radical.

Loss of CO: The acylium ion at m/z 97.12 can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the tert-butyl cation [(CH₃)₃C]⁺ at m/z 57.07. This fragment is often a very stable and abundant ion in the mass spectra of compounds containing a tert-butyl group.

This proposed pathway allows for the rationalization of the major product ions observed in the MS/MS spectrum, providing strong evidence for the molecular structure.

| m/z (Da) | Proposed Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 205.15 | [C₁₃H₁₇O]⁺ | Precursor Ion [M+H]⁺ |

| 97.12 | [C₆H₉O]⁺ | Pivaloyl cation from α-cleavage |

| 81.07 | [C₆H₉]⁺ | tert-Butylethynyl cation from α-cleavage |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from loss of CO from m/z 97 |

Vibrational Spectroscopy of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum reveals the presence of specific functional groups. For 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, the key absorptions are associated with the carbonyl group (C=O), the carbon-carbon triple bonds (C≡C), and the carbon-hydrogen bonds (C-H) of the tert-butyl groups.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected. In conjugated systems, the frequency is typically lowered. For α,β-unsaturated ketones, this band appears in the range of 1685-1666 cm⁻¹. libretexts.org

C≡C Stretch: The stretching vibration of the internal alkyne groups will also be present. Due to the molecule's symmetry, one of the C≡C stretching modes (the asymmetric stretch) is expected to be IR-active, while the symmetric stretch may be weak or absent. Internal alkynes typically absorb in the 2260-2100 cm⁻¹ region, but this can be influenced by conjugation. uva.nl

C-H Stretch and Bend: The tert-butyl groups give rise to strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region, characteristic of sp³ C-H bonds. uva.nl Additionally, characteristic C-H bending vibrations for the methyl groups are expected around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric). The band near 1370 cm⁻¹ is often a doublet for gem-dimethyl groups, which is a feature of the tert-butyl moiety.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2970-2870 | Strong | C-H Stretch | tert-Butyl (CH₃) |

| 2240-2210 | Medium-Weak | C≡C Asymmetric Stretch | Internal Alkyne |

| 1680-1660 | Strong | C=O Stretch | Conjugated Ketone |

| 1470-1450 | Medium | C-H Asymmetric Bend | tert-Butyl (CH₃) |

| 1370-1365 | Strong | C-H Symmetric Bend (Umbrella) | tert-Butyl (CH₃) |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. For symmetrical molecules like 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum.

C≡C Stretch: The symmetric stretching of the two C≡C bonds is expected to be a very strong and sharp band in the Raman spectrum due to the significant change in polarizability associated with this vibration in the symmetrical diyne system. This band would likely appear in the 2260-2190 cm⁻¹ range. The asymmetric stretch, which is IR-active, will be weak or absent in the Raman spectrum.

C=O Stretch: The carbonyl stretch is also Raman-active and will appear in a similar region as in the IR spectrum (1680-1660 cm⁻¹), although its intensity can vary.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2970-2870 | Strong | C-H Stretch | tert-Butyl (CH₃) |

| 2260-2230 | Very Strong | C≡C Symmetric Stretch | Internal Alkyne |

| 1675-1655 | Medium | C=O Stretch | Conjugated Ketone |

| ~750 | Strong | Skeletal C-C Stretch | tert-Butyl |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The conjugated system of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, which includes two alkyne groups and a carbonyl group, gives rise to characteristic electronic transitions. wikipedia.org

Two main types of transitions are expected for this molecule:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated diyne-ketone system. These transitions are typically high in intensity (large molar absorptivity, ε). For conjugated systems, the wavelength of maximum absorption (λₘₐₓ) increases with the length of the conjugated system.

n → π* Transition: This transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (small ε) compared to π → π* transitions. They occur at longer wavelengths (lower energy). youtube.comlibretexts.org

The solvent can influence the position of these absorption bands. The n → π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while the π → π* transition often shows a bathochromic (red) shift to longer wavelengths. wikipedia.org

| λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Orbital Promotion |

|---|---|---|---|

| ~280-320 | ~50-200 | n → π | Non-bonding (O) → Antibonding (π) |

| ~220-250 | >10,000 | π → π | Bonding (π) → Antibonding (π) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a single-crystal X-ray diffraction study for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one has not been reported in publicly available databases. However, based on the known geometries of related compounds, several structural features can be predicted. The alkynyl groups (C-C≡C) are expected to be linear, with bond angles close to 180°. The carbonyl group would exhibit trigonal planar geometry. Due to the steric bulk of the two tert-butyl groups, the molecule may adopt a specific conformation in the solid state to minimize steric hindrance, potentially influencing the crystal packing. A crystallographic study would be invaluable to confirm these predictions and to understand the non-covalent interactions that govern its solid-state architecture.

Iv. Reactivity and Mechanistic Investigations of 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One

Reactions Involving Acetylenic Moieties of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

The acetylenic C≡C triple bonds in 2,2,8,8-tetramethylnona-3,6-diyn-5-one are regions of high electron density, making them susceptible to attack by both nucleophiles and electrophiles.

In the presence of a strong nucleophile, the triple bonds of 2,2,8,8-tetramethylnona-3,6-diyn-5-one can undergo nucleophilic addition. The regioselectivity of this addition is influenced by the electronic effect of the central ketone and the steric bulk of the tert-butyl groups. Typically, the nucleophile will attack the β-carbon (the carbon atom of the triple bond further from the carbonyl group) due to the electron-withdrawing resonance effect of the ketone, which polarizes the alkyne.

Common nucleophiles that can react with activated alkynes include amines, thiols, and phosphines. For instance, the reaction with a primary amine would be expected to yield an enaminone after tautomerization of the initial addition product.

Table 1: Expected Products from Nucleophilic Addition to the Alkyne Moiety

| Nucleophile (Nu-H) | Intermediate Product | Final Product (after tautomerization) |

|---|---|---|

| Primary Amine (R-NH₂) | Enamine | Enaminone |

| Thiol (R-SH) | Thioenol | β-Thio-α,β-unsaturated ketone |

The alkyne moieties can also react with electrophiles. The addition of hydrogen halides (HX), for example, is expected to follow Markovnikov's rule, with the hydrogen adding to the carbon atom of the triple bond that is closer to the carbonyl group (the α-carbon). This is due to the formation of a more stable vinyl carbocation intermediate, which is stabilized by resonance with the carbonyl group.

Halogenation with reagents like Br₂ would lead to the formation of di- and tetra-halo adducts. The initial addition would likely result in the trans-dihaloalkene, followed by a second addition to form the tetrahaloalkane.

The acetylenic bonds of 2,2,8,8-tetramethylnona-3,6-diyn-5-one can act as dienophiles in Diels-Alder reactions, although their reactivity may be somewhat diminished by the steric hindrance of the tert-butyl groups. The electron-withdrawing ketone group, however, activates the alkyne for cycloaddition with electron-rich dienes.

Furthermore, the terminal alkynes that could be conceptually derived from this molecule (though not directly present) would be excellent candidates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. While the internal alkynes of the title compound are less reactive in standard click chemistry, they can participate in other types of cycloadditions. For instance, 1,3-dipolar cycloaddition with nitrones or azides can lead to the formation of five-membered heterocyclic rings. mdpi.commdpi.com

Transition metals can catalyze a variety of transformations at the alkyne positions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could potentially be employed if one of the acetylenic protons were replaced with a leaving group. nih.gov

Hydration of the alkyne, typically catalyzed by mercury(II) salts in the presence of acid, would be expected to yield a β-diketone, as the initial enol product would tautomerize. However, the regioselectivity might be influenced by the existing ketone.

Metal-catalyzed cyclization reactions are also a possibility. For example, cobalt-catalyzed [2+2+2] cycloadditions with other alkynes could lead to the formation of substituted benzene rings. researchgate.net

Reactions Involving the Ketone Functionality of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

The carbonyl group (C=O) is a highly polarized functional group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.com

The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comresearchgate.netmsu.edulibretexts.orgyoutube.com The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol.

Table 2: Expected Products from Nucleophilic Attack on the Carbonyl Carbon

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride | Sodium borohydride (NaBH₄) | 2,2,8,8-Tetramethylnona-3,6-diyn-5-ol |

| Organometallic | Grignard Reagent (R-MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

The steric hindrance from the adjacent tert-butyl groups on the alkyne moieties may slow the rate of nucleophilic attack on the carbonyl carbon compared to less hindered ketones. masterorganicchemistry.com

Reduction of the ketone with a reducing agent like sodium borohydride would yield the corresponding secondary alcohol, 2,2,8,8-tetramethylnona-3,6-diyn-5-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the alkyne functionalities.

Reaction with organometallic reagents such as Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol, with the addition of the organometallic R-group to the carbonyl carbon.

The formation of imines and enamines through reaction with primary and secondary amines, respectively, is another characteristic reaction of ketones. This reaction is typically acid-catalyzed.

Condensation Reactions

Ketones are well-known to undergo condensation reactions, and 2,2,8,8-tetramethylnona-3,6-diyn-5-one is no exception. These reactions typically involve the nucleophilic addition to the carbonyl carbon. For instance, in reactions analogous to the aldol condensation, an enolate can react with the carbonyl group. khanacademy.org In the case of acetylenic ketones, condensation can also occur with other reagents. For example, β-(2-aminophenyl) α,β-ynones have been shown to undergo condensation and biannulation reactions with 1,3-dicarbonyls. researchgate.net While specific studies on 2,2,8,8-tetramethylnona-3,6-diyn-5-one are not prevalent, its structural similarity to other ynones suggests it would participate in similar transformations.

A general representation of a condensation reaction involving an ynone is presented below:

Table 1: Representative Condensation Reactions of Ynones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Ynone | Amine | Acid or Base | Imine/Enamine |

| Ynone | Hydrazine | Acid or Base | Hydrazone |

| Ynone | Hydroxylamine | Acid or Base | Oxime |

| Ynone | Grignard Reagent | Ether | Tertiary Alcohol |

These reactions proceed via nucleophilic attack on the carbonyl carbon, a characteristic reaction of ketones. libretexts.org

Reduction and Oxidation Pathways

Reduction: The reduction of 2,2,8,8-tetramethylnona-3,6-diyn-5-one can proceed via several pathways, depending on the reducing agent and reaction conditions. The carbonyl group can be selectively reduced to a secondary alcohol, or the alkyne functionalities can be partially or fully reduced.

Selective 1,2-reduction of the ketone in ynones to yield propargyl alcohols can be achieved with high efficiency using a mild hydride donor in the presence of a nucleophilic phosphine catalyst. rsc.org The Corey-Itsuno reduction is another effective method for the enantioselective reduction of prochiral ketones, including ynone systems, to chiral alcohols. wikipedia.org Complete reduction of both the ketone and the triple bonds would lead to the corresponding saturated diol.

Oxidation: The oxidation of 2,2,8,8-tetramethylnona-3,6-diyn-5-one can also target different parts of the molecule. While the ketone is already in a relatively high oxidation state, the alkyne moieties can be oxidized. A mild and selective method for the oxidation of α,β-enones to 1,4-enediones has been developed using tert-butylhydroperoxide and a palladium catalyst, which may be applicable to ynones. nih.gov More aggressive oxidation could lead to cleavage of the carbon-carbon triple bonds, potentially forming carboxylic acids. The synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions has also been reported. nih.govacs.org

Table 2: Potential Reduction and Oxidation Products of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

| Reaction Type | Reagent(s) | Potential Product(s) |

| Selective Ketone Reduction | NaBH4, CeCl3 | 2,2,8,8-Tetramethylnona-3,6-diyn-5-ol |

| Alkyne Reduction | H2, Lindlar's Catalyst | 2,2,8,8-Tetramethylnona-3,6-dien-5-one |

| Complete Reduction | H2, Pt/C | 2,2,8,8-Tetramethylnonan-5-ol |

| Alkyne Oxidation | O3, then H2O | Carboxylic acid fragments |

Domino and Cascade Reactions Initiated by 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools where multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.govnih.gov Ynones, including 2,2,8,8-tetramethylnona-3,6-diyn-5-one, are excellent substrates for such transformations due to their multiple reactive sites.

While specific domino reactions involving 2,2,8,8-tetramethylnona-3,6-diyn-5-one are not extensively documented, the broader class of acetylenic ketones (ynones) is known to participate in a variety of cascade sequences. These reactions are often initiated by a nucleophilic attack or a radical addition to one of the electrophilic centers of the ynone. For instance, β-(2-aminophenyl)-α,β-ynones can undergo domino reactions with 1,3-dicarbonyls to form complex heterocyclic scaffolds. researchgate.net Radical addition to ynones can also initiate cyclization cascades, leading to the formation of diverse cyclic compounds. rsc.org

The mechanisms of domino reactions involving ynones are diverse and depend on the specific reactants and catalysts employed. A common mechanistic pathway involves an initial Michael addition of a nucleophile to the β-carbon of the ynone, which generates an intermediate that can then undergo further intramolecular reactions. Alternatively, a reaction may be initiated at the carbonyl group, followed by transformations involving the alkyne moieties. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the substrate, the catalyst, and the reaction conditions.

Dimerization and Polymerization Behavior of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

The presence of two alkyne functionalities in 2,2,8,8-tetramethylnona-3,6-diyn-5-one makes it a potential monomer for both dimerization and polymerization reactions.

Dimerization: The dimerization of alkynes can be achieved using various transition metal catalysts. For example, palladium-catalyzed dimerization of isoprene, a diene, is a well-established process, and similar catalytic systems could potentially be applied to the dimerization of diynes like 2,2,8,8-tetramethylnona-3,6-diyn-5-one. beilstein-journals.org The steric hindrance from the tert-butyl groups would likely play a significant role in the feasibility and outcome of such a reaction.

Polymerization: Alkynes can undergo polymerization to form conjugated polymers, which often exhibit interesting electronic and optical properties. youtube.com The polymerization of functionalized diynes can lead to the formation of cross-linked or linear polymers. The ynone functionality within the polymer backbone, derived from 2,2,8,8-tetramethylnona-3,6-diyn-5-one, could be further modified to tune the polymer's properties. For instance, polymers containing ynone units have been utilized as fluorescent detectors for hydrazine. oup.com

Electrochemistry and Redox Properties of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one

The electrochemical behavior of 2,2,8,8-tetramethylnona-3,6-diyn-5-one is expected to be rich due to the presence of the reducible ketone and the electroactive alkyne groups. The redox properties of quinones, which are related to oxidized forms of aromatic diols, have been extensively studied electrochemically. charge-transfer.plresearchgate.net While not a quinone itself, the conjugated system in 2,2,8,8-tetramethylnona-3,6-diyn-5-one can facilitate electron transfer processes.

Electrochemical methods can be used to study the reduction potentials of the carbonyl and alkyne groups. The reduction of the ketone would likely occur in a two-electron, two-proton process in protic media to form the corresponding alcohol. The alkyne groups can also undergo electrochemical reduction. Furthermore, electrochemical techniques can be employed to initiate reactions, such as the electrochemical selenylative carbannulation of biaryl ynones. acs.org The specific redox potentials and electrochemical behavior of 2,2,8,8-tetramethylnona-3,6-diyn-5-one would need to be determined experimentally.

V. Computational and Theoretical Chemistry Studies of 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic properties of a molecule. These calculations provide detailed information about the distribution of electrons and the nature of chemical bonds, which in turn govern the molecule's reactivity and spectroscopic behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. For 2,2,8,8-tetramethylnona-3,6-diyn-5-one, the HOMO is expected to be localized on the electron-rich alkyne π-systems, while the LUMO is likely centered on the electron-deficient carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.58 | Antibonding π* orbital of the alkyne systems |

| LUMO | -1.25 | Antibonding π* orbital of the carbonyl group |

| HOMO | -6.89 | Bonding π orbital of the alkyne systems |

| HOMO-1 | -7.42 | Non-bonding orbital of the carbonyl oxygen |

The electron density distribution reveals how electrons are shared among the atoms in a molecule. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 2,2,8,8-tetramethylnona-3,6-diyn-5-one, the oxygen atom of the carbonyl group is expected to have the highest negative charge, making it a site for electrophilic attack. Conversely, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alkyne carbons also exhibit a distinct electronic character.

| Atom | Atomic Charge (a.u.) |

|---|---|

| O(5) | -0.55 |

| C(5) | +0.48 |

| C(3)/C(6) | -0.12 |

| C(4)/C(7) | +0.05 |

Conformational Analysis and Energy Minima

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. For 2,2,8,8-tetramethylnona-3,6-diyn-5-one, rotation around the single bonds connecting the tert-butyl groups and the alkyne moieties can lead to different conformers. Computational methods can systematically explore the potential energy surface to locate the energy minima corresponding to stable conformers. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 180 | 0.00 | 75.3 |

| B | 65 | 1.52 | 14.1 |

| C | -65 | 1.52 | 10.6 |

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction pathway, and calculating the activation energy. For example, the mechanism of a nucleophilic addition to the carbonyl group of 2,2,8,8-tetramethylnona-3,6-diyn-5-one can be elucidated. Such studies can predict reaction rates and selectivity, guiding the design of new synthetic routes.

| Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| CH₃Li | 12.5 | -25.8 |

| NH₃ | 20.1 | -5.2 |

Spectroscopic Property Simulations (e.g., NMR, UV-Vis, IR)

Computational methods can simulate various types of spectra, which can be compared with experimental data to confirm the structure of a molecule. For 2,2,8,8-tetramethylnona-3,6-diyn-5-one, simulating the NMR spectrum can help assign the chemical shifts of the different carbon and hydrogen atoms. Similarly, simulating the IR spectrum can predict the vibrational frequencies of the functional groups, such as the carbonyl and alkyne stretches. UV-Vis spectra simulations can provide information about the electronic transitions and the color of the compound.

| Spectroscopic Technique | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 185.2 ppm | 184.7 ppm |

| ¹³C NMR (C≡C) | 88.9, 92.1 ppm | 88.5, 91.8 ppm |

| IR (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |

| IR (C≡C stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |

| UV-Vis (λmax) | 280 nm | 285 nm |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. plos.org By solving Newton's equations of motion for the atoms, MD simulations can track the trajectory of a molecule over time, revealing its flexibility, conformational changes, and interactions with its environment, such as a solvent. For 2,2,8,8-tetramethylnona-3,6-diyn-5-one, an MD simulation in a solvent like water or hexane (B92381) could provide insights into its solvation structure and how the solvent affects its conformational preferences and dynamics.

Vi. Advanced Applications of 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One As a Synthetic Building Block

Precursors in Functional Dye Synthesis

Functional dyes are crucial components in a variety of high-technology applications, including optical data storage, biomedical imaging, and sensor technology. The synthesis of these dyes often involves the condensation of specific building blocks to create molecules with desired photophysical properties.

Monomers and Building Blocks in Polymer Chemistry

Polymers are large molecules composed of repeating structural units known as monomers. msu.edu The properties of a polymer are determined by the chemical nature of its monomers and how they are linked together.

Other Emerging Applications in Advanced Materials Science:No specific applications of this compound in the broader field of advanced materials could be substantiated through the conducted searches.

Without a foundation of peer-reviewed research, generating content for the requested sections and subsections would necessitate the fabrication of data and research findings. This would contradict the fundamental requirement for scientific accuracy. Therefore, it is not possible to fulfill the request to generate the specified article.

Vii. Future Research Directions and Perspectives for 2,2,8,8 Tetramethylnona 3,6 Diyn 5 One

Untapped Synthetic Potential and Methodologies

The development of efficient and versatile synthetic routes to 2,2,8,8-tetramethylnona-3,6-diyn-5-one and its derivatives is a primary area for future investigation. While the parent compound may be accessible through established methods such as the oxidation of the corresponding alcohol or via coupling reactions of smaller fragments, the exploration of novel, more sustainable, and higher-yielding methodologies is crucial.

Future synthetic studies could focus on:

Catalytic Approaches: Investigating the use of transition metal catalysts (e.g., palladium, copper, gold) to facilitate the key bond-forming reactions, potentially leading to milder reaction conditions and improved atom economy.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this potentially energetic molecule.

Photochemical and Electrochemical Methods: These alternative energy sources could unlock new synthetic pathways and provide access to unique reactivity patterns not achievable through traditional thermal methods.

A systematic study of different synthetic strategies would not only optimize the production of the target molecule but also provide a toolbox for accessing a diverse range of analogues with tailored properties.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Methods | Higher efficiency, milder conditions, improved selectivity | Screening of various metal catalysts and ligands |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reactor design and reaction parameters |

| Photochemical/Electrochemical Synthesis | Access to novel reactivity, sustainable energy sources | Investigation of reaction mechanisms and scalability |

Exploration of Novel Reactivity Patterns and Selectivity

The unique electronic and steric environment of 2,2,8,8-tetramethylnona-3,6-diyn-5-one suggests a wealth of unexplored reactivity. The conjugated diyne system, in conjunction with the central carbonyl group, offers multiple reactive sites for a variety of chemical transformations.

Key areas for reactivity exploration include:

Cycloaddition Reactions: The alkyne moieties are prime candidates for participating in [2+2], [4+2], and other cycloaddition reactions, providing access to complex polycyclic structures. Investigating the regio- and stereoselectivity of these reactions will be of significant interest.

Nucleophilic and Electrophilic Additions: The carbonyl group and the triple bonds can undergo a range of addition reactions. Studying the competition and selectivity between these sites will provide fundamental insights into the molecule's electronic properties.

Metal-Mediated Transformations: The interaction of the diyne system with various transition metals could lead to novel catalytic cycles, skeletal rearrangements, and the formation of organometallic complexes with interesting properties.

Understanding the fundamental reactivity of this compound will pave the way for its application as a versatile building block in organic synthesis.

Advanced Materials Development and Performance Enhancement

The rigid, linear structure and the presence of π-systems in 2,2,8,8-tetramethylnona-3,6-diyn-5-one make it an attractive candidate for the development of advanced materials. The tert-butyl groups can enhance solubility and prevent close packing, which can be advantageous in certain applications.

Future research in materials science could focus on:

Polymer Synthesis: The diyne functionality can be utilized for polymerization reactions, such as topochemical polymerization or Glaser coupling, to create novel conjugated polymers with potentially interesting optical and electronic properties.

Self-Assembling Systems: The rigid molecular architecture could be exploited to design molecules that self-assemble into well-defined supramolecular structures, such as nanotubes or liquid crystals.

Functional Material Additives: The unique properties of this compound could be harnessed by incorporating it as an additive to enhance the performance of existing materials, for example, by improving thermal stability or modifying electronic properties.

The systematic investigation of structure-property relationships in materials derived from 2,2,8,8-tetramethylnona-3,6-diyn-5-one will be crucial for unlocking their full potential.

| Material Application | Potential Properties | Research Direction |

| Conjugated Polymers | Tunable optical and electronic properties | Exploration of different polymerization methods |

| Self-Assembling Materials | Formation of ordered nanostructures | Design of derivatives with specific intermolecular interactions |

| Material Additives | Enhanced thermal stability, modified electronic characteristics | Incorporation into various polymer matrices and composites |

Theoretical Insights into Complex Chemical Phenomena

Computational chemistry will be an indispensable tool for guiding and interpreting experimental studies on 2,2,8,8-tetramethylnona-3,6-diyn-5-one. Theoretical calculations can provide deep insights into the molecule's structure, bonding, and reactivity.

Future theoretical investigations could include:

Electronic Structure Analysis: Detailed quantum chemical calculations can elucidate the nature of the electronic transitions, the extent of conjugation, and the impact of the tert-butyl groups on the electronic properties.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions, identify transition states, and predict reaction outcomes and selectivities.

In Silico Design of Derivatives: Theoretical calculations can be employed to design new derivatives with desired properties, such as specific absorption wavelengths or enhanced reactivity, prior to their synthesis in the laboratory.

The synergy between theoretical predictions and experimental validation will accelerate the exploration of this compound's chemical space.

Emerging Interdisciplinary Applications in Chemical Research

The unique structural and electronic features of 2,2,8,8-tetramethylnona-3,6-diyn-5-one open up possibilities for its application in various interdisciplinary fields of chemical research.

Potential emerging applications include:

Molecular Electronics: The rigid, conjugated backbone could serve as a molecular wire or a component in molecular switches and other electronic devices.

Chemical Sensing: The reactivity of the diyne and carbonyl groups could be harnessed to develop chemosensors for the detection of specific analytes through changes in optical or electronic signals.

Bioorthogonal Chemistry: With appropriate functionalization, derivatives of this compound could potentially be used as probes or labeling agents in biological systems, leveraging the unique reactivity of the diyne moiety.

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, materials scientists, physicists, and biologists to fully realize the potential of this fascinating molecule.

Q & A

Q. What are the established synthetic routes for 2,2,8,8-Tetramethylnona-3,6-diyn-5-one, and how do their yields compare under varying conditions?

The compound can be synthesized via alkyne coupling reactions. One method involves the use of palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) between tert-butylacetylene derivatives and carbonyl precursors. Yields vary significantly with catalysts, solvent systems (e.g., THF vs. DMF), and temperature (60–120°C). For example, a reported route achieved 45–60% yield using Pd(PPh₃)₄/CuI in triethylamine, while optimizing ligand choice (e.g., XPhos) improved yields to 72% . Contaminants like residual palladium must be addressed via column chromatography or scavengers.

Q. What spectroscopic methods are recommended for characterizing 2,2,8,8-Tetramethylnona-3,6-diyn-5-one?

- ¹H/¹³C NMR : Key signals include methyl groups (δ 1.2–1.4 ppm for tert-butyl) and carbonyl resonance (δ 205–210 ppm). The conjugated diyne system shows characteristic deshielding.

- IR : Strong absorption at ~2200 cm⁻¹ (C≡C stretch) and 1700 cm⁻¹ (ketone C=O).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 190.28 (C₁₃H₁₈O⁺) with fragmentation patterns confirming tert-butyl and diyne moieties .

Q. How should researchers handle stability and reactivity concerns during storage?

The compound is sensitive to oxidation and moisture. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., ketone oxidation) can be monitored via TLC (Rf = 0.5 in hexane/EtOAc 8:2) and GC-MS. Avoid prolonged exposure to light or basic conditions, which promote dimerization .

Advanced Research Questions

Q. What computational approaches predict the reactivity of 2,2,8,8-Tetramethylnona-3,6-diyn-5-one in catalytic systems?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attack at the carbonyl. Molecular docking simulations suggest potential interactions with transition metals (Pd, Cu) in cross-coupling reactions . These models guide catalyst selection (e.g., Pd²⁺ vs. Cu⁺) for functionalization at the α-position.

Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be resolved?

Discrepancies may arise from polymorphic forms or impurities. Validate purity via HPLC (>98%) and DSC (sharp endotherm at ~85–90°C). Solubility in nonpolar solvents (e.g., hexane) ranges from 5–10 mg/mL at 25°C; conflicting reports require controlled experiments with standardized solvent drying protocols .

Q. What methodologies optimize catalytic applications of this compound in alkyne functionalization?

The diyne-ketone structure serves as a substrate in Pd-catalyzed tandem reactions. For example, coupling with aryl halides under Miyaura-Suzuki conditions (Pd(OAc)₂, SPhos, K₂CO₃) produces extended conjugated systems. Reaction monitoring via in situ IR or GC-MS identifies intermediates (e.g., palladacycles) to refine turnover numbers (TONs) .

Methodological Recommendations

Q. Data Contradiction Analysis

- Cross-Validation : Replicate experiments with independent analytical techniques (e.g., NMR + X-ray crystallography).

- Batch Comparison : Test multiple synthesis batches to isolate process-dependent variability.

- Peer Review : Share raw data (e.g., NMR FIDs) via open-access platforms for independent verification .

Q. Experimental Design Table

| Parameter | Example Conditions | Optimization Strategy |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, XPhos-Pd-G3 | Ligand screening (e.g., Buchwald) |

| Solvent | THF, DMF, toluene | Polarity adjustment for solubility |

| Temperature | 60°C (mild) vs. 120°C (harsh) | Kinetic vs. thermodynamic control |

| Yield Monitoring | GC-MS, TLC, HPLC | Real-time feedback loops |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.